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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxypyrazine

Cat. No.: B1283610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the spectroscopic data for the heterocyclic

compound 5-Bromo-2,3-dimethoxypyrazine (CAS No. 89466-19-3). Due to the limited

availability of published experimental spectra in public databases, this document focuses on

predicted spectroscopic data for ¹H NMR, ¹³C NMR, and key mass spectrometry fragments,

alongside expected infrared (IR) absorption bands. The guide also includes standardized

experimental protocols for acquiring such data and visualizations of the compound's structure

and a general analytical workflow to aid researchers in their work with this and similar

molecules.

Introduction
5-Bromo-2,3-dimethoxypyrazine is a halogenated and methoxy-substituted pyrazine

derivative. The pyrazine ring is a core structure in numerous biologically active compounds,

and its derivatives are of significant interest in medicinal chemistry and materials science.

Spectroscopic characterization is fundamental for confirming the identity, purity, and structure

of such synthesized compounds. This document serves as a reference for the expected

spectroscopic profile of 5-Bromo-2,3-dimethoxypyrazine.

Chemical Structure and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1283610?utm_src=pdf-interest
https://www.benchchem.com/product/b1283610?utm_src=pdf-body
https://www.benchchem.com/product/b1283610?utm_src=pdf-body
https://www.benchchem.com/product/b1283610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 5-Bromo-2,3-dimethoxypyrazine

Synonyms: 2-Bromo-5,6-dimethoxypyrazine

CAS Number: 89466-19-3

Molecular Formula: C₆H₇BrN₂O₂[1][2]

Molecular Weight: 219.04 g/mol [1]

Appearance: Solid[2]

Spectroscopic Data (Predicted)
As experimental data is not readily available in public scientific databases, the following

sections provide predicted spectroscopic information based on computational models. These

predictions are valuable as a benchmark for researchers analyzing experimentally obtained

spectra.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 5-Bromo-2,3-dimethoxypyrazine is expected to be simple, showing

signals for one aromatic proton and two methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ ppm)

Multiplicity Integration

Pyrazine-H ~ 7.8 - 8.2 Singlet (s) 1H

Methoxy (-OCH₃) ~ 3.9 - 4.1 Singlet (s) 3H

Methoxy (-OCH₃) ~ 3.9 - 4.1 Singlet (s) 3H

Note: Predictions are based on standard NMR prediction algorithms. Actual values may vary

depending on the solvent and experimental conditions.
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¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon

atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ ppm)

C-Br ~ 135 - 140

C-OCH₃ ~ 150 - 155

C-OCH₃ ~ 150 - 155

C-H ~ 130 - 135

C-N (adjacent to C-Br) ~ 145 - 150

C-N (adjacent to C-H) ~ 145 - 150

-OCH₃ ~ 53 - 57

-OCH₃ ~ 53 - 57

Note: These are estimated chemical shift ranges. The two C-OCH₃ and the two methoxy

carbons might have slightly different chemical shifts.

Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2,3-dimethoxypyrazine is expected to show a characteristic

isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and

⁸¹Br, in an approximate 1:1 natural abundance.[3][4] This results in two molecular ion peaks

([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Table 3: Expected Mass Spectrometry Fragments
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Fragment m/z (⁷⁹Br) m/z (⁸¹Br)
Relative
Intensity

Notes

[M]⁺ 218 220 ~ 1:1 Molecular Ion

[M-CH₃]⁺ 203 205 ~ 1:1
Loss of a methyl

group

[M-Br]⁺ 139 - -
Loss of a

bromine atom

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Table 4: Expected IR Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch (-OCH₃) 2850 - 3000 Medium

C=N Stretch (Pyrazine Ring) 1500 - 1600 Medium-Strong

C-O Stretch (Methoxy) 1050 - 1250 Strong

C-Br Stretch 500 - 650 Medium

Experimental Protocols
While specific protocols for this compound are not published, the following are general

methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Proton (¹H) and Carbon (¹³C) NMR spectra would typically be recorded on a 300, 400, or 500

MHz spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,3-dimethoxypyrazine
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Acquisition: Spectra are acquired at room temperature. Standard pulse programs are used

for both ¹H and ¹³C data collection. For ¹³C, a proton-decoupled spectrum is typically

obtained.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques.

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe. For

ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused

into the source.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z).

Infrared Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: As a solid, the sample can be prepared as a KBr pellet by mixing a

small amount of the compound with dry potassium bromide and pressing it into a thin disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum is collected first and automatically subtracted from the sample spectrum.

Visualizations
The following diagrams illustrate the chemical structure of the target compound and a typical

workflow for its spectroscopic analysis.
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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Structure of 5-Bromo-2,3-dimethoxypyrazine with atom numbering for NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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